Bienvenue dans la boutique en ligne BenchChem!

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Metabolic stability Microsomal clearance Piperazinylpyridazine

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (CAS 2549016-95-5) is a synthetic small molecule within the piperazin-1-ylpyridazine class. It features a 3-(1H-pyrazol-1-yl)pyridazine core linked through a piperazine ring to a 2,4-dimethylphenylmethyl substituent.

Molecular Formula C20H24N6
Molecular Weight 348.4 g/mol
CAS No. 2549016-95-5
Cat. No. B6459282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
CAS2549016-95-5
Molecular FormulaC20H24N6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
InChIInChI=1S/C20H24N6/c1-16-4-5-18(17(2)14-16)15-24-10-12-25(13-11-24)19-6-7-20(23-22-19)26-9-3-8-21-26/h3-9,14H,10-13,15H2,1-2H3
InChIKeyINXPYIXVZVQXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine: Structural Summary & Derivative Classification


3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (CAS 2549016-95-5) is a synthetic small molecule within the piperazin-1-ylpyridazine class. It features a 3-(1H-pyrazol-1-yl)pyridazine core linked through a piperazine ring to a 2,4-dimethylphenylmethyl substituent . This compound is structurally related to known inhibitors of human dCTP pyrophosphatase 1 [1] and to the class of 3-(1-pyrazolyl)-pyridazine derivatives explored for hypotensive applications [2].

Why Generic Substitution Fails for 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine


Data from the piperazin-1-ylpyridazine series demonstrate that small structural changes can cause over 50-fold differences in metabolic stability [1]. Specifically, the nature of the linker (methylene vs. sulfonyl/sulfonamide), the substitution pattern on the aromatic ring (2,4-dimethyl vs. 2,5-dimethyl), and the presence of the pyrazole ring collectively modulate key properties. Generic replacement with an analog lacking one of these features risks loss of target engagement, unfavorable clearance rates, or altered solubility [2].

Quantitative Differentiating Evidence for 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine


Benzylic Methylene Linker: Divergent Metabolic Stability vs. Sulfonamide-Linked Piperazinylpyridazines

The target compound contains a benzylic methylene linker. In the closely related sulfonamide-linked piperazin-1-ylpyridazine series, prototype compound 1 displayed rapid intrinsic clearance (MLM t₁/₂ ≈ 2–3 min) [1]. The benzylic methyl group, which is present in the target compound as part of the methylene linker, has been shown not to be a metabolic hotspot; removal of the benzylic methyl in a comparator (compound 10) did not significantly alter microsomal stability relative to compound 1 [1]. While direct data for the methylene-linked scaffold are absent, this class-level inference suggests the target compound’s methylene linker may offer distinct phase I metabolic liabilities compared to the extensively optimized sulfonamide series, which required multiple structural corrections to achieve MLM/HLM half-lives >100 minutes (compound 29) [1].

Metabolic stability Microsomal clearance Piperazinylpyridazine

2,4-Dimethylphenyl Substituent: Predicted Lipophilicity and Solubility Differentiation

The compound carries a 2,4-dimethylphenyl group. In comparable chemotypes, the 2,4-dimethyl vs. 2,5-dimethyl substituent pattern can alter lipophilicity (clog P) and aqueous solubility. While experimental measurements are unavailable, the sulfonamide analog with a 2,5-dimethylphenyl group (Hit2Lead SC-9219914) is reported with clog P = 2.74, tPSA = 84.2 Ų, and aqueous solubility (LogSW) = -4.45 . The target compound, with its 2,4-dimethyl pattern and fewer heteroatoms, is expected to exhibit distinct solubility and permeability characteristics [1].

Lipophilicity Physicochemical properties Drug-likeness

Pyrazolyl-Pyridazine Core: Hypotensive Activity Class Association

The 3-(1H-pyrazol-1-yl)pyridazine moiety present in the target compound is a recognized pharmacophore for hypotensive and prostaglandin catabolism inhibitory activity. Patent US 4,251,658 demonstrates that 3-(1-pyrazolyl)-pyridazine derivatives decrease high blood pressure and inhibit prostaglandin dehydrogenase and prostaglandin-A isomerase [1]. Unlike piperazine-containing analogs lacking the pyrazole ring, the target compound retains this dual functional motif, potentially offering ancillary advantage in cardiovascular pharmacology studies.

Hypotensive 3-(1-pyrazolyl)-pyridazine Prostaglandin catabolism inhibition

dCTPase Inhibitory Scaffold: Synergy Potential and Selectivity Class Evidence

Piperazin-1-ylpyridazines have been identified as potent and selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase), an enzyme associated with cancer progression and cancer cell stemness [1]. Lead compounds in this class increase dCTPase thermal and protease stability, display selectivity over related nucleotide metabolizing enzymes, and synergize with the cytidine analogue decitabine against leukemic cells [1]. The target compound, containing the core piperazin-1-ylpyridazine framework, is structurally eligible for this pharmacological profile.

dCTPase inhibition Cancer stemness Synergy with cytidine analogues

Computational Physicochemical Profile: Baseline for Selection

The compound's molecular formula is C₂₀H₂₄N₆, molecular weight 348.4 g/mol, with predicted clog P ≈ 2.54 and tPSA ≈ 49.56 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski's Rule of 5 compliant: MW < 500, LogP < 5, HBA = 6, HBD = 0, rotatable bonds = 3) [1]. This baseline profile facilitates procurement decisions where solubility and permeability requirements are paramount.

Computed properties Drug-likeness Procurement specification

Methylene vs. Sulfonyl Linker: Distinct Conformational and Connectivity Properties

The methylene (-CH₂-) linker in the target compound imparts greater conformational flexibility compared to sulfonamide or sulfonyl linkers found in many analogous piperazinylpyridazine series. The sulfonyl analog (Hit2Lead SC-9219914) features a more rigid, electronically distinct sulfonyl group (SO₂) that alters the spatial orientation of the aromatic ring and modifies potential for hydrogen bonding interactions . In structure-metabolism studies of sulfonamide-linked compounds, the carbons adjacent to the sulfonamide bond were identified as key metabolic sites [1], whereas the methylene linker in the target compound is predicted to exhibit a different metabolic oxidation pattern.

Linker chemistry Conformational flexibility Target engagement profile

Optimal Research & Industrial Application Scenarios for 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine


Early-Stage dCTPase Inhibitor Probe Development

Researchers focused on developing dCTPase inhibitors as novel cancer therapeutics can employ this compound as a structurally distinct probe to investigate structure-activity relationships (SAR), particularly around the methylene linker and 2,4-dimethyl substitution pattern. The compound's scaffold extends the existing sulfonamide-dominated piperazinylpyridazine series into new chemical space [1].

Cardiovascular Pharmacology Research Tool

The 3-(1H-pyrazol-1-yl)pyridazine moiety associated with hypotensive activity [2] positions this compound as a tool for studying cardiovascular pharmacology, including prostaglandin catabolism and blood pressure regulation mechanisms.

Metabolic Stability Profiling of Methylene-Linked Piperazinylpyridazines

Investigators studying structure-metabolism-relationships can use this compound to generate first-in-class experimental data on the microsomal clearance profile of methylene-linked piperazinylpyridazines, comparing directly against published sulfonamide/sulfonyl analog data [3].

Solubility and Permeability Screening for Lead Optimization

The compound's favorable computed properties (clog P = 2.54, tPSA = 49.56 Ų) [1] make it a suitable candidate for solubility and permeability screening programs where balancing lipophilicity with acceptable polar surface area is critical for achieving oral bioavailability.

Quote Request

Request a Quote for 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.